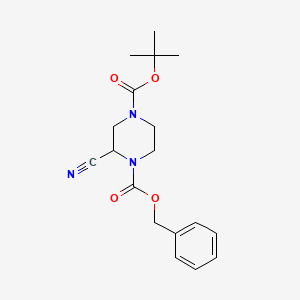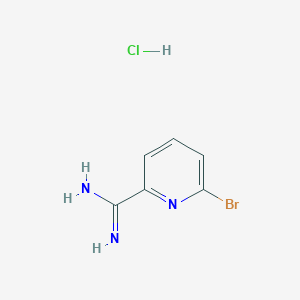
1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
Übersicht
Beschreibung
The compound 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate is a derivative of piperazine featuring a benzyl group, a tert-butyl group, and a cyano group attached to the piperazine ring. Piperazine derivatives are known for their versatility in chemical synthesis and potential biological activities, often serving as intermediates in the production of pharmaceuticals and other biologically active compounds.
Synthesis Analysis
The synthesis of piperazine derivatives can involve various strategies, including transition metal-catalyzed N-arylation, selective cyclization, and amination reactions. For instance, the synthesis of 1,4-dipiperazino benzenes, which are structurally related to 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, has been achieved using stepwise transition metal-catalyzed N-arylation of chiral piperazines to a central benzene core . Similarly, the synthesis of 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives, which share some functional groups with the compound of interest, involves a highly selective cyclization controlled by lithium coordination and steric hindrance . These methods highlight the importance of careful control over reaction conditions to achieve high selectivity and yield in the synthesis of complex piperazine derivatives.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often characterized by X-ray crystallography, which can reveal the geometrical arrangement of substituents and mimic the orientation of key positions in peptidic alpha-helices or helix mimetics . The arrangement of hydrophobic side chains in these compounds is crucial for their potential biological activity and interaction with biological targets.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, including amination, oxidation, and cyclization, to form a wide range of compounds with potential biological activities. For example, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is synthesized through a simple low-cost amination reaction and serves as an important intermediate for the synthesis of biologically active benzimidazole compounds . These reactions are essential for the diversification of piperazine-based chemical libraries and the discovery of new therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate, a compound with some structural similarities to 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, was characterized by NMR, IR, and single crystal X-ray diffraction, revealing its crystallization in an orthorhombic lattice and the presence of intermolecular interactions that stabilize the crystal structure . These properties are critical for the practical application of these compounds in chemical synthesis and pharmaceutical development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chiral Auxiliary Applications
1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate has been utilized in the synthesis of chiral auxiliary compounds. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a compound related to 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, has been synthesized from L-alanine. This compound serves as a chiral auxiliary in dipeptide synthesis, indicating its potential utility in the preparation of enantiomerically pure compounds and as a building block in peptide synthesis (Studer, Hintermann & Seebach, 1995).
Enantioselective Synthesis
The compound plays a critical role in the enantioselective synthesis of various intermediates. For example, it has been used in the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for potent CCR2 antagonists. The key step in this synthesis involves an iodolactamization, highlighting the compound's utility in complex organic synthesis (Campbell et al., 2009).
Polymer Science
In polymer science, derivatives of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate have been used in the design and synthesis of hydrophilic aliphatic polyesters. These applications demonstrate the versatility of the compound in creating materials with specific functional groups and properties (Trollsås et al., 2000).
Novel Synthetic Methods
The compound is also involved in developing novel synthetic methods for producing derivatives with high selectivity. For instance, a synthesis method for 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives, which are structurally related, has been optimized, highlighting the compound's role in enabling selective cyclization reactions (Nishio et al., 2011).
Antitumor Activity
In medicinal chemistry, derivatives of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate have been synthesized and studied for their antitumor activity. For example, a series of 4-tert-butyl-5-benzyl-2-benzyliminothiazoles, structurally related to this compound, exhibited potent cytotoxicity against human cancer cell lines, suggesting potential applications in cancer treatment (Ye et al., 2014).
Eigenschaften
IUPAC Name |
1-O-benzyl 4-O-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)25-16(22)20-9-10-21(15(11-19)12-20)17(23)24-13-14-7-5-4-6-8-14/h4-8,15H,9-10,12-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPROUMRGMMTSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635230 | |
| Record name | 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate | |
CAS RN |
955016-62-3 | |
| Record name | 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







amino}acetic acid](/img/structure/B1290363.png)




![7-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1290378.png)
![Methyl 7-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1290379.png)


![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)